molecular formula C12H6FN5O B262242 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No. B262242
M. Wt: 255.21 g/mol
InChI Key: XAMLCIPQWRYVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, also known as FPTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is not fully understood, but it is believed to interact with various cellular targets, such as DNA, RNA, and proteins. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to inhibit bacterial and fungal growth by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for various applications. However, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole also has some limitations, such as its potential toxicity and low aqueous solubility, which can limit its use in certain experiments.

Future Directions

Several future directions for 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole research include the development of more efficient synthesis methods, the identification of new targets and mechanisms of action, and the optimization of its pharmacokinetic properties. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can also be used as a starting point for the synthesis of novel compounds with enhanced biological activities and selectivity. Additionally, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can be utilized as a tool for studying the structure-activity relationships of various compounds and their interactions with biological targets.
Conclusion
In conclusion, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve its yield and purity, making it a viable compound for scientific research applications. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been extensively studied for its potential applications in medicinal chemistry, material science, and biochemistry. Its mechanism of action is not fully understood, but it is believed to interact with various cellular targets. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its potential toxicity and low aqueous solubility. Several future directions for 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole research include the development of more efficient synthesis methods and the identification of new targets and mechanisms of action.

Synthesis Methods

The synthesis of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid to form 4-(4-fluorophenyl)-3-nitrobenzaldehyde. This intermediate is then reacted with 5-aminobenzoxadiazole in the presence of sodium hydride and DMF to yield 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole. The synthesis of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been optimized to improve its yield and purity, making it a viable compound for scientific research applications.

Scientific Research Applications

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been investigated for its antitumor, antibacterial, and antifungal activities. In material science, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. In biochemistry, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been utilized as a tool for studying protein-ligand interactions and enzyme kinetics.

properties

Product Name

7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Molecular Formula

C12H6FN5O

Molecular Weight

255.21 g/mol

IUPAC Name

7-(4-fluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C12H6FN5O/c13-7-1-3-8(4-2-7)18-14-9-5-6-10-12(11(9)15-18)17-19-16-10/h1-6H

InChI Key

XAMLCIPQWRYVRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F

Origin of Product

United States

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